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Introduction
Progranulin (PGRN), a secreted glycoprotein encoded by the GRN gene, is a critical regulator

of lysosomal function and innate immunity, particularly in microglia, the resident immune cells

of the central nervous system. Mutations leading to progranulin haploinsufficiency are a major

cause of frontotemporal dementia (FTD), highlighting its importance in neuronal health.

Understanding the network of protein interactions, or "interactome," of progranulin in microglia

is crucial for elucidating its biological functions and identifying potential therapeutic targets for

neurodegenerative diseases. This document provides detailed application notes and protocols

for the mass spectrometry-based analysis of the granulin interactome in microglia,

summarizing key quantitative data and outlining relevant signaling pathways.

Data Presentation: Proteins Modulated by
Progranulin in Microglia
While a direct and comprehensive list of progranulin interactors from a single co-

immunoprecipitation mass spectrometry (co-IP-MS) study in microglia is not readily available in

the public domain, quantitative proteomic studies on progranulin-deficient (Grn-/-) mouse

models have identified numerous proteins that are significantly up- or downregulated in

microglia. These proteins represent key components of pathways influenced by progranulin
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and are likely to contain direct and indirect binding partners. The following tables summarize

proteins with altered expression in the microglia of aged Grn-/- mice, providing insights into the

functional consequences of progranulin deficiency.

Table 1: Upregulated Proteins in Grn-/- Mouse Brain Microglia

Protein Gene Symbol Function
Fold Change
(log2)

p-value

Cathepsin D Ctsd
Lysosomal

aspartyl protease
> 1.5 < 0.05

Cathepsin B Ctsb

Lysosomal

cysteine

protease

> 1.5 < 0.05

Cathepsin Z Ctsz

Lysosomal

cysteine

protease

> 1.5 < 0.05

Lysosomal-

associated

membrane

protein 1

Lamp1

Lysosomal

membrane

protein

> 1.0 < 0.05

Glycoprotein

non-metastatic B
Gpnmb

Transmembrane

glycoprotein,

inflammation

> 2.0 < 0.05

Triggering

receptor

expressed on

myeloid cells 2

Trem2

Microglial

surface receptor,

phagocytosis

> 1.0 < 0.05

Apolipoprotein E Apoe
Lipid transport,

Aβ clearance
> 1.0 < 0.05

Galectin-3 Lgals3

Beta-

galactoside-

binding lectin,

inflammation

> 1.5 < 0.05
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Table 2: Downregulated Proteins in Grn-/- Mouse Brain Microglia

Protein Gene Symbol Function
Fold Change
(log2)

p-value

Palmitoyl-protein

thioesterase 1
Ppt1

Lysosomal

hydrolase
< -1.0 < 0.05

N-

acylethanolamin

e acid amidase

Naaa Lipid metabolism < -1.0 < 0.05

Acid ceramidase Asah1
Sphingolipid

metabolism
< -1.0 < 0.05

Note: The data presented is a synthesis from multiple proteomic studies of Grn-deficient mouse

models. Exact fold changes and p-values may vary between studies.

Experimental Protocols
The following protocols provide a detailed methodology for the investigation of the progranulin
interactome in microglia, from cell culture to mass spectrometry analysis.

Protocol 1: Primary Microglia Culture
Isolation:

Isolate primary microglia from the cerebral cortices of early postnatal (P0-P3) mice.

Mince the cortical tissue and digest with a solution of papain (20 U/ml) and DNase I (100

µg/ml) in Hibernate-E medium for 30 minutes at 37°C.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.

Filter the cell suspension through a 70 µm cell strainer.

Culture:
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Plate the cells in T75 flasks pre-coated with poly-L-lysine in DMEM/F12 medium

supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 ng/ml GM-CSF.

After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

Shake the flasks at 200 rpm for 2 hours at 37°C to detach the microglia.

Collect the supernatant containing the microglia and plate them for experiments.

Protocol 2: Co-Immunoprecipitation (Co-IP) of
Endogenous Progranulin

Cell Lysis:

Wash cultured primary microglia or a microglial cell line (e.g., BV2) twice with ice-cold

PBS.

Lyse the cells in ice-cold IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM

EDTA, 1% Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.

Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant to a new pre-chilled microfuge tube.

Immunoprecipitation:

Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1

hour at 4°C on a rotator.

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

Add 2-5 µg of an anti-progranulin antibody (or a corresponding isotype control IgG) to the

pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation.
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Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle

rotation.

Washing and Elution:

Pellet the beads on a magnetic rack and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold IP lysis buffer and once with 1 mL of ice-

cold PBS.

Elute the protein complexes from the beads by adding 50 µL of 1X Laemmli sample buffer

and boiling for 5 minutes.

Briefly centrifuge and collect the supernatant for subsequent analysis.

Protocol 3: Sample Preparation for Mass Spectrometry
In-gel Digestion:

Run the eluted samples on a 4-12% Bis-Tris SDS-PAGE gel for a short duration to

concentrate the proteins in a single band.

Stain the gel with Coomassie Brilliant Blue and excise the protein band.

Destain the gel slice with a solution of 50% acetonitrile (ACN) and 50 mM ammonium

bicarbonate.

Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

Alkylate the proteins with 55 mM iodoacetamide (IAA) in the dark at room temperature for

45 minutes.

Dehydrate the gel piece with 100% ACN.

Rehydrate the gel piece in a solution of trypsin (10 ng/µL in 50 mM ammonium

bicarbonate) and incubate overnight at 37°C.

Peptide Extraction and Cleanup:
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Extract the peptides from the gel piece by sequential incubations with 50% ACN/5% formic

acid and then 100% ACN.

Pool the extracts and dry them in a vacuum centrifuge.

Resuspend the peptides in 0.1% formic acid and desalt using a C18 StageTip.

Protocol 4: LC-MS/MS Analysis
Liquid Chromatography:

Load the desalted peptides onto a C18 reverse-phase analytical column (e.g., 75 µm x 25

cm) using an autosampler.

Separate the peptides using a linear gradient of increasing ACN concentration (e.g., 5-

40% ACN in 0.1% formic acid) over 60-120 minutes at a flow rate of 300 nL/min.

Mass Spectrometry:

Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer (e.g., Q

Exactive or Orbitrap Fusion Lumos).

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

Acquire full MS scans in the Orbitrap at a resolution of 60,000-120,000.

Select the top 10-20 most intense precursor ions for fragmentation by higher-energy

collisional dissociation (HCD).

Acquire MS/MS scans in the Orbitrap at a resolution of 15,000-30,000.

Data Analysis:

Search the raw MS data against a relevant protein database (e.g., UniProt mouse) using a

search engine like MaxQuant or Proteome Discoverer.

Specify trypsin as the enzyme, allowing for up to two missed cleavages.
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Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine

and N-terminal acetylation as variable modifications.

Filter the identified proteins and peptides at a false discovery rate (FDR) of <1%.

Perform label-free quantification (LFQ) to determine the relative abundance of proteins in

the progranulin co-IP samples compared to the IgG control.

Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows related to the mass spectrometry analysis of the granulin
interactome in microglia.
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Caption: Experimental workflow for identifying the microglial progranulin interactome.
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Caption: Progranulin trafficking to the lysosome in microglia.
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Caption: Progranulin's role in modulating neuroinflammation in microglia.

To cite this document: BenchChem. [Mass Spectrometry Analysis of the Granulin
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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